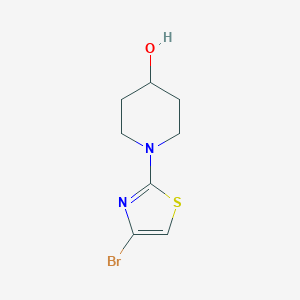

1-(4-Bromothiazol-2-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHJOPQBBXJUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671672 | |

| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-58-6 | |

| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Bromothiazol-2-yl)piperidin-4-ol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-(4-Bromothiazol-2-yl)piperidin-4-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrating a multi-technique analytical approach to build an unassailable structural hypothesis. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography. Each section presents not only the data but also the strategic thinking required to interpret it, ensuring a self-validating and robust elucidation process.

Introduction: The Compound and the Strategy

1-(4-Bromothiazol-2-yl)piperidin-4-ol is a heterocyclic compound featuring a substituted thiazole ring linked to a piperidinol moiety. This molecular architecture is of significant interest in medicinal chemistry, as both thiazole and piperidine scaffolds are privileged structures found in numerous biologically active compounds.[1][2] Accurate and unambiguous determination of its chemical structure is the foundational prerequisite for understanding its structure-activity relationships (SAR), optimizing its properties, and ensuring regulatory compliance.

Our elucidation strategy is predicated on a holistic and orthogonal approach. We will systematically gather data from various spectroscopic techniques, with each method providing a unique piece of the structural puzzle.[3][4] Mass spectrometry will establish the molecular weight and elemental composition. Infrared spectroscopy will identify key functional groups. A suite of advanced NMR experiments will map the precise connectivity of atoms. Finally, X-ray crystallography will provide the definitive confirmation of the three-dimensional structure.

Caption: A logical workflow for the structural elucidation of a novel chemical entity.

Mass Spectrometry (MS): Defining the Molecular Blueprint

2.1. Rationale and Mechanistic Insight

Mass spectrometry is the first-line technique to determine the molecular weight of an unknown compound and to gain initial structural insights through fragmentation analysis.[3] For 1-(4-Bromothiazol-2-yl)piperidin-4-ol, we will employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to ascertain the accurate mass of the protonated molecule [M+H]⁺. The presence of a bromine atom provides a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a crucial validation point for the molecular formula. Tandem MS (MS/MS) experiments will then be used to induce fragmentation, revealing characteristic losses and cleavages of the piperidine and thiazole rings that support the proposed structure.[5][6]

2.2. Predicted Mass and Fragmentation

-

Molecular Formula: C₉H₁₁BrN₂OS

-

Monoisotopic Mass: 277.9830 g/mol

-

HRMS (ESI+): The expected [M+H]⁺ ion would exhibit a doublet corresponding to:

-

C₉H₁₂⁷⁹BrN₂OS⁺: m/z 278.9908

-

C₉H₁₂⁸¹BrN₂OS⁺: m/z 280.9888

-

-

Key Fragmentation Pathways: The fragmentation of piperidine derivatives is well-documented.[1][6] We anticipate observing fragments corresponding to:

-

Neutral loss of H₂O: The hydroxyl group on the piperidine ring can be easily lost as water, especially under collision-induced dissociation (CID).[6]

-

Piperidine Ring Cleavage: Fission of the bonds adjacent to the nitrogen atom is a common pathway.

-

Thiazole Ring Fragmentation: Cleavage of the thiazole ring can also occur, though it is generally more stable.

-

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₁₂BrN₂OS⁺ | 278.9908 / 280.9888 | Protonated parent molecule with characteristic Br isotope pattern. |

| [M+H - H₂O]⁺ | C₉H₁₀BrN₂S⁺ | 260.9802 / 262.9782 | Loss of water from the piperidinol moiety.[6] |

| [C₅H₉NO]⁺ | C₅H₁₀NO⁺ | 100.0762 | Fragment corresponding to the protonated piperidin-4-ol moiety. |

| [C₄H₂BrN₂S]⁺ | C₄H₂BrN₂S⁺ | 190.9203 / 192.9183 | Fragment corresponding to the bromothiazole amine core. |

2.3. Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source.[1]

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.[1]

-

Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the isotopic cluster of the precursor ion.

-

Product Ion Scan (MS/MS): Isolate the precursor ion (e.g., m/z 279.0) and perform a product ion scan by subjecting it to collision-induced dissociation (CID) with nitrogen or argon gas. Optimize collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of an organic molecule.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of every proton and carbon in the structure.

3.1. Rationale and Mechanistic Insight

-

¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).

-

¹³C NMR: Reveals the number of unique carbon environments. Techniques like DEPT-135 can differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is the key experiment for connecting molecular fragments.[7]

3.2. Predicted Spectral Data

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| Thiazole-H5 | ~6.8 - 7.2 (singlet) | ~105 - 110 | C2, C4 |

| Piperidine-H2/H6 (axial & eq) | ~3.6 - 4.0 (multiplet) | ~45 - 50 | C2, C3/C5, C4 |

| Piperidine-H3/H5 (axial & eq) | ~1.5 - 2.1 (multiplet) | ~30 - 35 | C2/C6, C4, C3/C5 |

| Piperidine-H4 (methine) | ~3.9 - 4.3 (multiplet) | ~65 - 70 | C2/C6, C3/C5 |

| Alcohol-OH | Broad singlet (variable) | - | C4 |

| Thiazole-C2 (quaternary) | - | ~165 - 170 | H2/H6 |

| Thiazole-C4 (quaternary) | - | ~125 - 130 | H5 |

Note: Chemical shifts are estimates based on typical values for thiazole and piperidine derivatives and may vary depending on solvent and other conditions.[9][10][11]

Caption: Key predicted HMBC correlations for 1-(4-Bromothiazol-2-yl)piperidin-4-ol.

3.3. Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with sufficient scans for a good signal-to-noise ratio.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Run a DEPT-135 experiment to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals).

-

-

2D Spectra Acquisition:

-

COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish H-H correlations within the piperidine ring.

-

HSQC: Acquire a gradient-selected HSQC spectrum to assign one-bond H-C correlations.

-

HMBC: Acquire a gradient-selected HMBC spectrum. This is critical for confirming the connection between the piperidine N1 and the thiazole C2, and for verifying the overall carbon skeleton.[7]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1. Rationale and Mechanistic Insight

Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for the rapid identification of key functional groups.[12][13] For our target molecule, we expect to see characteristic absorptions for the O-H bond of the alcohol, C-H bonds, C-N bonds, and vibrations associated with the thiazole ring.[14]

4.2. Predicted IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3400 - 3200 | Strong, Broad | Characteristic of an alcohol group, broadened by hydrogen bonding. |

| C-H Stretch (sp³) | 3000 - 2850 | Medium-Strong | Aliphatic C-H bonds of the piperidine ring. |

| C=N Stretch | ~1620 | Medium | From the thiazole ring.[15] |

| C=C Stretch | ~1550 | Medium | From the thiazole ring. |

| C-O Stretch | 1150 - 1050 | Strong | Alcohol C-O bond. |

| C-N Stretch | 1250 - 1180 | Medium-Strong | Amine-like C-N bond between the two rings. |

| C-Br Stretch | 650 - 550 | Medium | Carbon-bromine bond. |

4.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No special preparation is needed for ATR. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically generate the final absorbance spectrum.

-

X-ray Crystallography: The Definitive Proof

5.1. Rationale and Mechanistic Insight

Single-crystal X-ray crystallography is the gold standard for structural determination.[16] By diffracting X-rays off a well-ordered crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[2] While often the most challenging experiment due to the need for high-quality crystals, a successful crystal structure provides unequivocal proof of the proposed connectivity and conformation.[17]

5.2. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most critical step.[16]

-

Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to near saturation.[16]

-

Conditions: Allow the solvent to evaporate slowly and undisturbed over several days in a loosely capped vial.

-

-

Crystal Mounting: Select a single, defect-free crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the crystal in an X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[16]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell parameters and space group.

-

Solve the structure using direct or Patterson methods to find the initial atomic positions.[18]

-

Refine the structural model against the experimental data to obtain the final, highly accurate molecular structure.

-

Conclusion: A Unified Structural Assignment

The structural elucidation of 1-(4-Bromothiazol-2-yl)piperidin-4-ol is achieved through the careful integration of data from multiple, complementary analytical techniques. High-resolution mass spectrometry confirms the elemental formula C₉H₁₁BrN₂OS via its accurate mass and characteristic bromine isotope pattern. Infrared spectroscopy provides clear evidence for the presence of an alcohol (O-H stretch) and the heterocyclic ring systems. The definitive connectivity is established by a suite of NMR experiments; ¹H and ¹³C NMR identify all unique atom environments, while 2D COSY, HSQC, and particularly HMBC experiments piece together the molecular puzzle, confirming the crucial N-C bond between the piperidine and thiazole rings. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the atomic arrangement in three dimensions. This rigorous, multi-faceted approach ensures the highest level of scientific confidence in the final structural assignment, providing a solid foundation for any future research or development activities.

References

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Available at: [Link]

-

Davarski, K., Macicek, J., & Konovalov, L. (n.d.). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. Journal of Coordination Chemistry, 38(1-2), 115-125. Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Available at: [Link]

-

Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22. Available at: [Link]

-

Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Indian Journal of Chemistry, 58(4), 804-808. Available at: [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Available at: [Link]

-

Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PubMed. Available at: [Link]

-

LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (n.d.). ResearchGate. Available at: [Link]

-

Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. Available at: [Link]

-

¹H NMR spectrum of the thiazole derivative B. (n.d.). ResearchGate. Available at: [Link]

-

FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2011). PubMed. Available at: [Link]

-

reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII.1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids2. Journal of the American Chemical Society, 87(13), 2913–2920. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). MDPI. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry. Available at: [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin. Available at: [Link]

-

Piperidin-4-ol. (n.d.). PubChem. Available at: [Link]

-

Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. (n.d.). Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

1-(4-Bromobenzyl)piperidin-4-ol (CAS No. 184921-07-1) Suppliers. (n.d.). Chemical Register. Available at: [Link]

-

1-(2-Phenylethyl)-4-piperidinol. (n.d.). PubChem. Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). PubMed Central. Available at: [Link]

-

N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. (2012). PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Available at: [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. Available at: [Link]

-

1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. (n.d.). PubChem. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2017). National Institutes of Health. Available at: [Link]

-

N-(5-{[(5-bromothiophen-2-yl)methylidene]amino}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide. (n.d.). MolPort. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchps.com [jchps.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. tandfonline.com [tandfonline.com]

- 13. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of the novel heterocyclic compound, 1-(4-Bromothiazol-2-yl)piperidin-4-ol. As a molecule incorporating both a substituted thiazole and a piperidinol moiety, it represents a scaffold of significant interest in medicinal chemistry and drug discovery. This document is structured to serve as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet by elucidating the causal relationships between the molecule's structure and its properties, offering detailed, field-proven experimental protocols for their determination, and grounding all claims in authoritative scientific principles. The guide emphasizes the practical implications of each property in the context of pharmaceutical development, from formulation to predicting pharmacokinetic behavior.

Chemical Identity and Rationale for Characterization

Molecular Structure and Identifiers

1-(4-Bromothiazol-2-yl)piperidin-4-ol is a synthetic organic compound characterized by a piperidin-4-ol ring system linked via its nitrogen atom to the 2-position of a 4-bromothiazole ring. This unique combination of a hydrogen bond donor/acceptor (hydroxyl group), a basic nitrogen center (piperidine), and a halogenated aromatic heterocycle (bromothiazole) imparts a complex and tunable set of physicochemical characteristics.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-Bromothiazol-2-yl)piperidin-4-ol | - |

| Molecular Formula | C₈H₁₁BrN₂OS | - |

| Molecular Weight | 263.15 g/mol | - |

| Canonical SMILES | C1C(CN(C1)C2=NC(=CS2)Br)O | - |

| Parent Structures CAS | 204513-61-1 (for 4-Bromo-2-(piperidin-1-yl)thiazole) | [1] |

| Parent Structures CAS | 5382-16-1 (for piperidin-4-ol) | [2] |

Figure 1: 2D Chemical Structure

Rationale: Why These Properties Matter in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fundamentally governed by its physicochemical properties. Understanding these attributes is not an academic exercise; it is a critical prerequisite for rational drug design and development. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) directly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For instance, a compound's ability to dissolve in aqueous physiological fluids (solubility) is a gatekeeper for its absorption.[3] Its ability to cross cellular membranes is dictated by the balance between hydrophilicity and lipophilicity (LogP).[4] The ionization state (pKa) affects both solubility and permeability, as charged species are typically more water-soluble while neutral species are more membrane-permeable.[5] Therefore, a thorough characterization, as detailed in this guide, provides the predictive power needed to optimize lead compounds, design effective formulations, and anticipate potential development challenges.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties for 1-(4-Bromothiazol-2-yl)piperidin-4-ol. Where direct experimental data is not publicly available, this is noted, and the importance of experimental determination is emphasized.

| Property | Value | Significance in Drug Development |

| Physical State | Predicted: Crystalline Solid | Impacts handling, stability, and formulation (e.g., for solid dosage forms). |

| Melting Point (°C) | Data Not Available | A sharp melting point is an indicator of purity. It also relates to crystal lattice energy, which can influence solubility.[3] |

| Aqueous Solubility | Data Not Available | Determines dissolution rate and bioavailability. Low solubility is a major hurdle in drug development.[6] An API is considered highly soluble if the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[7] |

| Lipophilicity (LogP) | Data Not Available | Measures the partitioning between an oily (n-octanol) and an aqueous phase. Key for predicting membrane permeability and absorption. For oral drugs, a LogP value < 5 is generally desirable (Lipinski's Rule of 5).[4] |

| pKa (Acid Dissociation Constant) | Data Not Available | Predicts the degree of ionization at a given pH. The piperidine nitrogen is expected to be basic. The thiazole ring may have a low basicity. This property is crucial as it affects solubility, absorption, and receptor binding.[5][8] |

Spectroscopic and Structural Characterization Profile

The structural identity of 1-(4-Bromothiazol-2-yl)piperidin-4-ol can be unequivocally confirmed through a combination of standard spectroscopic techniques. The expected spectral features are outlined below, providing a benchmark for experimental verification.[9][10][11][12]

-

¹H NMR (Proton NMR): The spectrum is expected to show a distinct singlet for the proton at the 5-position of the thiazole ring. The piperidine ring will exhibit complex multiplets for its methylene protons, and a distinct signal for the methine proton at the 4-position adjacent to the hydroxyl group. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 NMR): The spectrum will show characteristic signals for the three carbons of the thiazole ring, including the bromine-substituted C4 and the piperidine-substituted C2. The piperidine ring will display signals for its four distinct carbon environments.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches (aliphatic, ~2850-2950 cm⁻¹), the C=N and C=C stretching of the thiazole ring (~1500-1600 cm⁻¹), and the C-Br stretch (in the fingerprint region, <700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation pathways may include the cleavage of the piperidine ring or the loss of the bromothiazole moiety.

Experimental Protocols for Property Determination

This section provides standardized, step-by-step protocols for determining the critical physicochemical properties of 1-(4-Bromothiazol-2-yl)piperidin-4-ol. Each protocol is designed to be self-validating and includes an explanation of the underlying scientific principles.

Melting Point Determination (Capillary Method)

This method provides a melting point range, a crucial indicator of sample purity.[13][14] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Experimental Workflow

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Finely crush a small amount of the crystalline sample. Tap the open end of a glass capillary tube into the powder to collect a small amount of material.[15]

-

Packing: Tap the sealed end of the capillary on a hard surface to pack the sample tightly to a height of 2-3 mm.[16]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination (Optional but Recommended): Heat the block rapidly and note the approximate temperature at which the sample melts. This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the heating rate to 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.[15]

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last crystal melts (T_final). The melting point is reported as this range.[13]

Causality and Rationale:

-

Why a fine powder? A finely ground, well-packed sample ensures uniform heat transfer throughout the material, leading to a more accurate and sharper melting range.

-

Why a slow heating rate? A slow rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing an overestimation of the melting point.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound, which is essential for BCS (Biopharmaceutics Classification System) classification.[3][6][7]

Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

-

Media Preparation: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[7]

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The solid should be visibly present to ensure saturation.[3]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand. Separate the solid and liquid phases by centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][17]

Causality and Rationale:

-

Why excess solid? The presence of undissolved solid is critical to ensure that the solution is truly saturated and that the measured concentration represents the equilibrium solubility.[3]

-

Why pH range? For an ionizable compound like 1-(4-Bromothiazol-2-yl)piperidin-4-ol, solubility can be highly pH-dependent. Measuring across a range provides a complete profile of its behavior in the GI tract.[7]

-

Why HPLC? HPLC is the preferred analytical method because of its specificity and ability to separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.[3]

pKa Determination (Potentiometric Titration)

This method determines the pKa by monitoring the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).

Experimental Workflow

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Protocol:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/methanol mixture if solubility is low).

-

Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Slowly add a standardized titrant (e.g., 0.1 M HCl to titrate the basic piperidine nitrogen) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa is determined from the inflection point of this curve, which corresponds to the point where half of the compound is ionized.[5]

Causality and Rationale:

-

Why a co-solvent? For sparingly soluble compounds, a co-solvent can be used to ensure the compound remains dissolved throughout the titration. The apparent pKa must then be corrected back to the aqueous value.[5]

-

Why the inflection point? The inflection point of the titration curve represents the equivalence point, where the moles of added titrant equal the moles of the analyte. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the functional group are equal.[5]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for measuring the n-octanol/water partition coefficient (LogP), a direct measure of a compound's lipophilicity.[4][18]

Experimental Workflow

Caption: Workflow for Shake-Flask LogP Determination.

Step-by-Step Protocol:

-

Phase Preparation: Prepare the two phases by pre-saturating n-octanol with an aqueous buffer (e.g., pH 7.4) and vice-versa. This prevents volume changes during the experiment.[19]

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to a separation funnel or vial. Shake the mixture vigorously for a set period to allow the compound to partition between the two immiscible layers.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol layer (C_oct) and the aqueous layer (C_aq) using a suitable analytical method like HPLC-UV.[19]

-

Calculation: The partition coefficient (P) is the ratio of the concentrations: P = C_oct / C_aq. The LogP is the base-10 logarithm of this value: LogP = log₁₀(P).[4]

Causality and Rationale:

-

Why pre-saturate phases? n-Octanol and water are slightly miscible. Pre-saturation ensures that the volumes of the two phases do not change during partitioning, which would lead to errors in the final concentration measurements.[19]

-

Why use a buffer at pH 7.4? For ionizable compounds, the partition coefficient is pH-dependent. At pH 7.4, the measurement gives the distribution coefficient (LogD), which is more physiologically relevant than the LogP of the neutral species alone. For a comprehensive profile, this experiment should be repeated at different pH values.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-(4-Bromothiazol-2-yl)piperidin-4-ol is not available, a conservative approach to handling should be adopted based on its chemical structure (a halogenated heterocyclic amine).[20][21][22]

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. Handle with care.[23]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound. Work in a well-ventilated area or a chemical fume hood.[21]

-

First-Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of significant exposure, seek immediate medical attention.[23]

-

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.[24]

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the critical physicochemical properties of 1-(4-Bromothiazol-2-yl)piperidin-4-ol. The outlined protocols provide robust methodologies for researchers to generate the precise data needed to evaluate its potential as a drug discovery scaffold. The interplay of its structural features—a basic piperidine ring, a polar hydroxyl group, and a lipophilic bromothiazole moiety—suggests a nuanced profile that warrants thorough experimental investigation.

Future work should focus on executing these protocols to generate empirical data for melting point, solubility, pKa, and LogP. Further studies, such as polymorph screening, chemical stability analysis under different pH and temperature conditions, and in-vitro ADME assays, would provide a more complete picture of the compound's pharmaceutical potential.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Science Olympiad. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Klan, P., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

North Penn School District. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved from [Link]

-

SciSpace. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

PubMed Central - NIH. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

YouTube. (2025). Order of Acidity and PKa in heterocyclic compounds. Retrieved from [Link]

-

FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Retrieved from [Link]

-

ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. Retrieved from [Link]

-

ChemBK. (2022). piperidin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

-

Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Retrieved from [Link]

-

Chemical Register. (n.d.). 1-(4-Bromobenzyl)piperidin-4-ol (CAS No. 184921-07-1) Suppliers. Retrieved from [Link]

-

LookChem. (n.d.). 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE Safety Data Sheets(SDS). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

PubMed Central. (n.d.). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pennwest.edu [pennwest.edu]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. byjus.com [byjus.com]

- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 18. longdom.org [longdom.org]

- 19. agilent.com [agilent.com]

- 20. peptide.com [peptide.com]

- 21. fishersci.com [fishersci.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. lookchem.com [lookchem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of Novel Bromothiazole Piperidine Analogs

Abstract

This guide provides a comprehensive overview of the synthetic pathways for novel bromothiazole piperidine analogs, a class of compounds of significant interest in medicinal chemistry and drug development. We will explore the strategic synthesis of key precursors, including brominated thiazoles and functionalized piperidines, and delve into the primary coupling methodologies for assembling the final target molecules. The discussion emphasizes the rationale behind experimental choices, providing researchers and drug development professionals with a robust framework for the design and execution of synthetic routes to this important heterocyclic scaffold.

Introduction: The Significance of the Bromothiazole Piperidine Scaffold

The convergence of the thiazole and piperidine moieties within a single molecular architecture has garnered considerable attention in the field of medicinal chemistry. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The piperidine ring, a saturated six-membered heterocycle, is also a ubiquitous scaffold in pharmaceuticals, often utilized to enhance physicochemical properties such as solubility and bioavailability, and to provide a three-dimensional framework for precise interaction with biological targets.

The incorporation of a bromine atom onto the thiazole ring offers a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a broad chemical space and the fine-tuning of structure-activity relationships (SAR). This guide will focus on the core synthetic strategies to construct these valuable bromothiazole piperidine analogs.

Synthesis of Key Precursors

The efficient synthesis of the target analogs relies on the robust preparation of the two key building blocks: the bromothiazole core and the piperidine fragment.

Pathway I: Synthesis of the Bromothiazole Core

A primary and widely adopted method for the synthesis of the thiazole ring is the Hantzsch Thiazole Synthesis . This versatile reaction involves the condensation of an α-haloketone with a thioamide.[3][4][5] For the preparation of a 2-amino-4-arylthiazole, a common precursor, an α-bromoacetophenone is reacted with thiourea.[3][6][7]

The subsequent introduction of a bromine atom at a specific position on the thiazole ring can be achieved through various bromination techniques.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [3][5]

-

In a round-bottom flask, combine α-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

-

Add ethanol as the solvent.

-

Heat the mixture to reflux for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing an aqueous solution of sodium carbonate (5%) to neutralize the hydrobromide salt formed and precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and air dry.

-

The crude product can be further purified by recrystallization from ethanol.

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis

| α-Haloketone | Thioamide | Solvent | Catalyst | Temperature | Time | Yield | Reference |

| Substituted Phenacyl Bromide | Thiourea | Ethanol | Copper Silicate | 78°C | 1-2 h | High | [6] |

| 2-Bromoacetophenone | Thiourea | Methanol | None | 100°C | 30 min | ~99% | [3][5] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | Silica Supported Tungstosilisic Acid | 65°C | 1-2 h | 79-90% | [8] |

Pathway II: Synthesis of the Piperidine Moiety

For the purpose of this guide, we will focus on the preparation of N-Boc-4-aminopiperidine, a versatile building block that allows for subsequent coupling reactions at the 4-amino position. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[9][10][11]

Experimental Protocol: Synthesis of 4-N-Boc-Aminopiperidine [12][13]

A common route involves the reductive amination of N-benzyl-4-piperidone followed by Boc protection and debenzylation.

-

Reductive Amination: React N-benzyl-4-piperidone with an ammonia source and a reducing agent (e.g., sodium cyanoborohydride) to form 1-benzyl-4-aminopiperidine.

-

Boc Protection: Treat 1-benzyl-4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield tert-butyl (1-benzylpiperidin-4-yl)carbamate.[12]

-

Debenzylation: The benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent such as methanol.[12] Filtration of the catalyst and removal of the solvent yields 4-N-Boc-aminopiperidine.

Core Synthetic Strategies for Bromothiazole Piperidine Analogs

The primary strategy for constructing the target analogs involves the coupling of the bromothiazole and piperidine precursors. The most prominent and efficient method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.

Buchwald-Hartwig Cross-Coupling Reaction

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[14][15][16][17] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.

Conceptual Workflow: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig coupling.

Key Components and Rationale:

-

Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These are reduced in situ to the active Pd(0) species.

-

Phosphine Ligand: The choice of ligand is critical and influences the efficiency of the reaction. Bulky, electron-rich phosphine ligands such as BINAP, XPhos, or tBuBrettPhos are often employed to facilitate both the oxidative addition and reductive elimination steps.

-

Base: A non-nucleophilic base is required to deprotonate the amine, making it more nucleophilic. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium carbonate (K₂CO₃).

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst and the phosphine ligand.

-

Add the bromothiazole derivative, the N-Boc-piperidine derivative, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Bromides | Secondary Cyclic Amines | Pd(dba)₂/BINAP | NaOtBu | Toluene | 80°C |[14] | | Unprotected Bromoimidazoles | Various Amines | Pd precatalyst/tBuBrettPhos | LHMDS | THF | 100°C |[18] | | Aryl Chlorides | Piperidine | Pd-NHC Precatalyst | NaOtBu | Dioxane | 100°C |[19] |

Final Deprotection Step

The final step in the synthesis is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection [9][10]

-

Dissolve the N-Boc protected bromothiazole piperidine analog in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, the solvent and excess acid can be removed under reduced pressure.

-

To obtain the free base, the residue is dissolved in water and neutralized with a base like sodium bicarbonate. The product is then extracted with an organic solvent, dried, and concentrated.

Deprotection Workflow

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The synthesis of novel bromothiazole piperidine analogs is a strategically important endeavor in modern drug discovery. This guide has outlined the key synthetic pathways, focusing on the robust Hantzsch synthesis for the thiazole core and established methods for the preparation of a versatile piperidine building block. The cornerstone of the assembly strategy is the palladium-catalyzed Buchwald-Hartwig amination, a highly efficient and broadly applicable C-N cross-coupling reaction. By understanding the principles and experimental details presented herein, researchers are well-equipped to design and execute synthetic routes to a diverse array of bromothiazole piperidine analogs for biological evaluation.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- El-Sayed, N. N., et al. (2016).

-

Centurion University of Technology and Management. (n.d.). Thiazole. Retrieved from [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]

- Gao, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3465-3468.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

- Zulkifli, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-15.

- El-Sayed, N. N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1599.

- Hassan, A. A., & Agwa, A. M. (2020). Review of the synthesis and biological activity of thiazoles.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Rahatgaonkar, A. M., et al. (2003). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazoles. Asian Journal of Chemistry, 15(2), 1039-1042.

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Pansare, D. N., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 527-533.

-

Organic Chemistry Explained. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]

- Zulkifli, N. A., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-16.

- Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835.

- Al-Hourani, B. J., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 11(26), 15949-15963.

- Li, J., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(38), 11293-11299.

-

ResearchGate. (n.d.). Palladium-catalyzed amination of piperidine with aryl chlorides[a]. Retrieved from [Link]

-

Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

- Hassan, A. A., & Agwa, A. M. (2020). Review of the synthesis and biological activity of thiazoles.

- Cotor, D. C., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences, 23(19), 11598.

- Wang, D., et al. (2021). Palladium-catalyzed interannular C–H amination of biaryl amines.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. youtube.com [youtube.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 13. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety stands as a quintessential privileged scaffold in the landscape of medicinal chemistry. This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as the foundational framework for a vast and ever-expanding library of biologically active molecules.[1] Its appeal to drug discovery scientists lies in its synthetic tractability, allowing for diverse and targeted substitutions at multiple positions, and its inherent ability to engage in a variety of non-covalent interactions with biological macromolecules. This versatility has led to the development of 2-aminothiazole derivatives that exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This technical guide offers an in-depth exploration of these key biological activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, robust experimental protocols for their evaluation, and critical insights into structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

2-Aminothiazole derivatives have emerged as a formidable class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects against a wide spectrum of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[3][4] The primary mechanism underpinning their anticancer efficacy is the targeted inhibition of various protein kinases that are critical for cancer cell growth, survival, and proliferation.[3]

A. Mechanism of Action: The Kinase Inhibition Paradigm

Many 2-aminothiazole derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of vital signaling pathways ultimately leads to cell cycle arrest and apoptosis. Key kinase families targeted by 2-aminothiazole derivatives include:

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. Overexpression of Aurora kinases A and B is a common feature in many cancers. 2-Aminothiazole derivatives have been designed to specifically inhibit these kinases, leading to mitotic arrest and subsequent cell death.

-

Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2, CDK4, and CDK6, inducing G1 phase cell cycle arrest.[1]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. The 2-aminothiazole scaffold is a core component of Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

-

Other Kinases: The versatility of the 2-aminothiazole scaffold has enabled the development of inhibitors for a range of other kinases implicated in cancer, such as B-RAF, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3]

Signaling Pathway: 2-Aminothiazole Derivatives as CDK Inhibitors

Caption: Inhibition of CDK4/6 by a 2-aminothiazole derivative prevents Rb phosphorylation, leading to cell cycle arrest.

B. Quantitative Anticancer Activity Data

The anticancer potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-substituted | H1299 (Lung) | 4.89 | [4] |

| Phenyl-substituted | SHG-44 (Glioma) | 4.03 | [4] |

| Phenylamide-substituted | K563 (Leukemia) | 16.3 | [4] |

| Halogenated-phenyl | HT29 (Colon) | 0.63 | [4] |

| N-acyl | A2780 (Ovarian) | 0.095 | [4] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microplates

-

2-Aminothiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminothiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[2][5]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of 2-aminothiazole derivatives are multifaceted and can involve the inhibition of essential microbial enzymes:

-

MurB Inhibition: In bacteria, the MurB enzyme is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Some 2-aminothiazole derivatives have been shown to inhibit MurB, thereby disrupting cell wall synthesis and leading to bacterial cell death.[6]

-

CYP51 Inhibition: In fungi, the enzyme lanosterol 14α-demethylase (CYP51) is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 by certain 2-aminothiazole derivatives disrupts membrane integrity and leads to fungal cell death.[6]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole derivatives.

B. Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 2-aminothiazole derivatives is expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Piperazinyl-substituted | Staphylococcus aureus (MRSA) | 4 | [2] |

| Piperazinyl-substituted | Escherichia coli | 8 | [2] |

| Thiazolyl-thiourea | Staphylococcus aureus | 4-16 | [2] |

| Thiazolyl-thiourea | Staphylococcus epidermidis | 4-16 | [2] |

| Chromene-substituted | Various bacteria and fungi | Broad-spectrum activity | [2] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

2-Aminothiazole derivative stock solution (in DMSO)

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the 2-aminothiazole derivative in the broth medium directly in the wells of a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.[7]

A. Mechanism of Action: Quelling the Flames of Inflammation

The anti-inflammatory effects of 2-aminothiazole derivatives are largely attributed to their ability to interfere with the following pathways:

-

NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some 2-aminothiazole derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory mediators.[8]

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Certain 2-aminothiazole derivatives exhibit inhibitory activity against COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[7]

Signaling Pathway: 2-Aminothiazole Derivatives in NF-κB and COX Inhibition

Caption: 2-Aminothiazole derivatives can exert anti-inflammatory effects by inhibiting both the NF-κB pathway and the activity of COX-2.

B. Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of 2-aminothiazole derivatives can be assessed by their ability to inhibit the production of inflammatory mediators or reduce edema in animal models.

| Derivative Class | Assay | IC50 (µM) or % Inhibition | Reference |

| Thiazolyl-butanamide | COX-1 Inhibition | 1.00 - 6.34 | [2] |

| Thiazolyl-butanamide | COX-2 Inhibition | 0.09 - 0.71 | [2] |

| Pterostilbene-urea | NO Production in LPS-stimulated RAW 264.7 cells | 9.87 - 19.78 | [9] |

| Pterostilbene-urea | COX-2 Inhibition | 0.085 - 0.141 | [9] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

2-Aminothiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Animal handling equipment

Procedure:

-

Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions and fast them overnight before the experiment.

-

Compound Administration: Administer the 2-aminothiazole derivative or the vehicle control to the animals via oral gavage or intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that 2-aminothiazole derivatives possess significant neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.[10][11]

A. Mechanism of Action: Shielding Neurons from Degeneration

The neuroprotective effects of 2-aminothiazole derivatives are linked to their ability to interfere with key pathological processes in neurodegeneration:

-

Inhibition of Tau Aggregation: In Alzheimer's disease, the hyperphosphorylation and aggregation of the tau protein into neurofibrillary tangles is a major pathological hallmark. Certain 2-aminothiazole derivatives have been shown to inhibit tau aggregation, thereby preventing neuronal toxicity.[10][12]

-

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. Some 2-aminothiazole derivatives have been identified as potent cholinesterase inhibitors.[11]

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are also key contributors to neuronal damage in neurodegenerative diseases. The antioxidant and anti-inflammatory properties of some 2-aminothiazole derivatives contribute to their overall neuroprotective effects.[11]

Logical Relationship: Neuroprotective Mechanisms of 2-Aminothiazole Derivatives

Caption: The multifaceted neuroprotective effects of 2-aminothiazole derivatives.

B. Quantitative Neuroprotective Activity Data

The neuroprotective potential of 2-aminothiazole derivatives can be evaluated through various in vitro and in vivo assays.

| Derivative Class | Assay | IC50 (µM) or % Protection | Reference |

| Propenamide-substituted | AChE Inhibition | 0.5 | [13] |

| Propenamide-substituted | BChE Inhibition | 14.7 | [13] |

| Propanamide-substituted | BChE Inhibition | 0.9 | [13] |

| Thiourea-substituted | Neuroprotection against H2O2-induced damage in PC12 cells | ~40% protection at 10 µM | [11] |

| Benzamide-substituted | Neuroprotection against H2O2-induced damage in PC12 cells | ~38% protection at 10 µM | [11] |

C. Experimental Protocol: In Vitro Evaluation of Neuroprotection against Oxidative Stress

This protocol describes a common in vitro method to assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y)

-

Complete culture medium

-

96-well microplates

-

2-Aminothiazole derivative stock solution (in DMSO)

-

Hydrogen peroxide (H2O2) solution

-

MTT assay reagents (as described previously)

Procedure:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to attach and differentiate if necessary.

-

Pre-treatment with Compound: Pre-treat the cells with various concentrations of the 2-aminothiazole derivative for a specific period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by adding a specific concentration of H2O2 to the wells (excluding the untreated control wells).

-

Incubation: Incubate the plate for a further 24 hours.

-